2-(4-CHLOROPHENYL)-4-{(E)-1-[3-(1-NAPHTHYLMETHOXY)PHENYL]METHYLIDENE}-1,3-OXAZOL-5(4H)-ONE
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Overview
Description
2-(4-CHLOROPHENYL)-4-{(E)-1-[3-(1-NAPHTHYLMETHOXY)PHENYL]METHYLIDENE}-1,3-OXAZOL-5(4H)-ONE is a synthetic organic compound that belongs to the class of oxazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-CHLOROPHENYL)-4-{(E)-1-[3-(1-NAPHTHYLMETHOXY)PHENYL]METHYLIDENE}-1,3-OXAZOL-5(4H)-ONE typically involves the condensation of appropriate starting materials under controlled conditions. A common synthetic route might include:
Starting Materials: 4-chlorobenzaldehyde, 3-(1-naphthylmethoxy)benzaldehyde, and an appropriate oxazole precursor.
Reaction Conditions: The reaction is usually carried out in the presence of a base such as potassium carbonate, and a solvent like ethanol or methanol. The mixture is heated under reflux for several hours to facilitate the condensation reaction.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of the synthetic route to maximize yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(4-CHLOROPHENYL)-4-{(E)-1-[3-(1-NAPHTHYLMETHOXY)PHENYL]METHYLIDENE}-1,3-OXAZOL-5(4H)-ONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenation using chlorine or bromine in the presence of a catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(4-CHLOROPHENYL)-4-{(E)-1-[3-(1-NAPHTHYLMETHOXY)PHENYL]METHYLIDENE}-1,3-OXAZOL-5(4H)-ONE involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses.
Comparison with Similar Compounds
Similar Compounds
2-(4-Chlorophenyl)-1,3-oxazole: A simpler oxazole derivative with similar structural features.
4-(1-Naphthylmethoxy)benzaldehyde: A related compound with a naphthylmethoxy group.
Benzoxazole derivatives: Compounds with similar heterocyclic structures.
Uniqueness
2-(4-CHLOROPHENYL)-4-{(E)-1-[3-(1-NAPHTHYLMETHOXY)PHENYL]METHYLIDENE}-1,3-OXAZOL-5(4H)-ONE is unique due to its specific combination of functional groups and structural features, which may confer distinct biological activities and chemical reactivity.
Properties
IUPAC Name |
(4E)-2-(4-chlorophenyl)-4-[[3-(naphthalen-1-ylmethoxy)phenyl]methylidene]-1,3-oxazol-5-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H18ClNO3/c28-22-13-11-20(12-14-22)26-29-25(27(30)32-26)16-18-5-3-9-23(15-18)31-17-21-8-4-7-19-6-1-2-10-24(19)21/h1-16H,17H2/b25-16+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NXEBYZNSFWYTJZ-PCLIKHOPSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2COC3=CC=CC(=C3)C=C4C(=O)OC(=N4)C5=CC=C(C=C5)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C=CC=C2COC3=CC=CC(=C3)/C=C/4\C(=O)OC(=N4)C5=CC=C(C=C5)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H18ClNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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